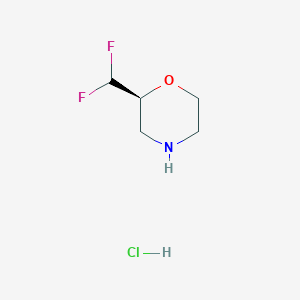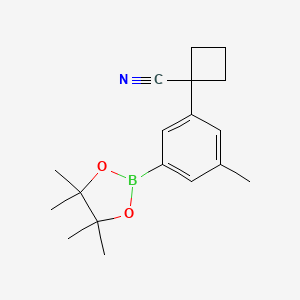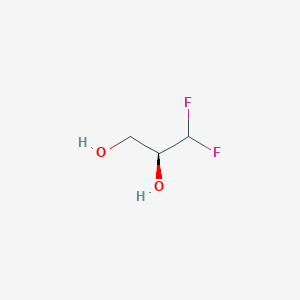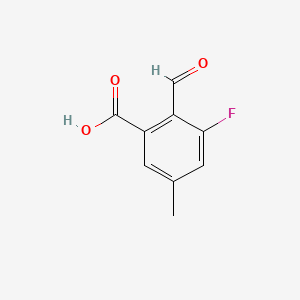
3-Fluoro-2-formyl-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-formyl-5-methylbenzoic acid: is an organic compound with the molecular formula C9H7FO3 and a molecular weight of 182.15 g/mol It is characterized by the presence of a fluorine atom, a formyl group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as 3-fluoro-2-methylbenzoic acid . This process typically requires the use of fluorinating agents like potassium fluoride (KF) in the presence of a phase-transfer catalyst . Another method involves the Friedel-Crafts acylation of 3-fluoro-2-methylbenzoic acid, followed by a reduction reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as fractional distillation , crystallization , and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Fluoro-2-carboxy-5-methylbenzoic acid.
Reduction: 3-Fluoro-2-hydroxymethyl-5-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-2-formyl-5-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systemspharmaceuticals and bioactive molecules .
Medicine: The compound and its derivatives may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-formyl-5-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , making it a valuable scaffold for drug design. The formyl group can participate in hydrogen bonding and electrophilic interactions , influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Comparison: Compared to its analogs, 3-Fluoro-2-formyl-5-methylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity. The formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
3-fluoro-2-formyl-5-methylbenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-2-6(9(12)13)7(4-11)8(10)3-5/h2-4H,1H3,(H,12,13) |
InChI Key |
XLNQFPHGPGWKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



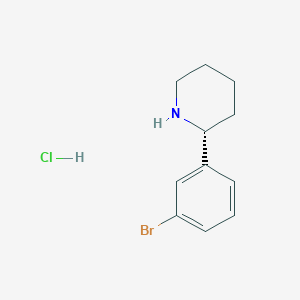


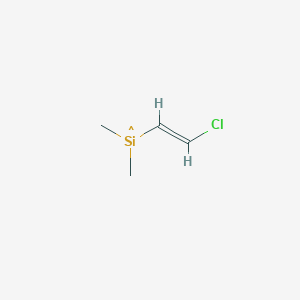

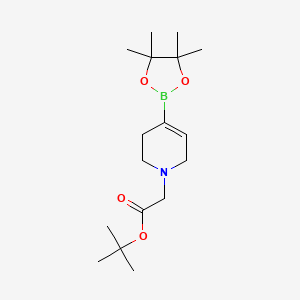
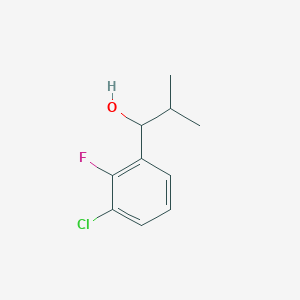
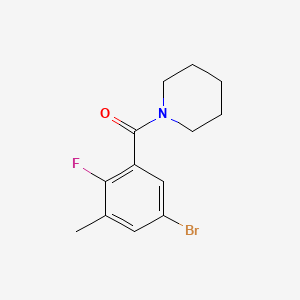
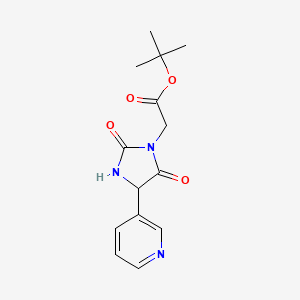
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
